Cas no 886896-61-3 (3-4-(3-nitrobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine)

3-4-(3-Nitrobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core functionalized with a 3-nitrobenzoyl-substituted piperazine and a piperidine moiety. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of electron-withdrawing nitro and electron-donating piperidine groups enhances its reactivity, enabling diverse derivatization for targeted applications. Its balanced lipophilicity and molecular weight suggest favorable pharmacokinetic properties, making it a candidate for further exploration in drug discovery. The compound’s stability under standard conditions and compatibility with common synthetic methodologies further underscore its versatility as an intermediate in organic synthesis.
3-4-(3-nitrobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine structure
886896-61-3 structure
商品名:3-4-(3-nitrobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine
CAS番号:886896-61-3
MF:C20H24N6O3
メガワット:396.442963600159
CID:5477378

3-4-(3-nitrobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine 化学的及び物理的性質

名前と識別子

    • (3-nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
    • Methanone, (3-nitrophenyl)[4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinyl]-
    • 3-4-(3-nitrobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine
    • インチ: 1S/C20H24N6O3/c27-20(16-5-4-6-17(15-16)26(28)29)25-13-11-24(12-14-25)19-8-7-18(21-22-19)23-9-2-1-3-10-23/h4-8,15H,1-3,9-14H2
    • InChIKey: CHOCQZLYOUMTSO-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=CC([N+]([O-])=O)=C1)(N1CCN(C2=NN=C(N3CCCCC3)C=C2)CC1)=O

3-4-(3-nitrobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2604-0392-25mg
3-[4-(3-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
886896-61-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2604-0392-5mg
3-[4-(3-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
886896-61-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2604-0392-3mg
3-[4-(3-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
886896-61-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2604-0392-10mg
3-[4-(3-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
886896-61-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2604-0392-2mg
3-[4-(3-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
886896-61-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2604-0392-20μmol
3-[4-(3-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
886896-61-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2604-0392-30mg
3-[4-(3-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
886896-61-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2604-0392-100mg
3-[4-(3-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
886896-61-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2604-0392-2μmol
3-[4-(3-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
886896-61-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2604-0392-75mg
3-[4-(3-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
886896-61-3 90%+
75mg
$208.0 2023-05-16

3-4-(3-nitrobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine 関連文献

3-4-(3-nitrobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazineに関する追加情報

Introduction to 3-4-(3-nitrobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine (CAS No. 886896-61-3)

3-4-(3-nitrobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine (CAS No. 886896-61-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyridazine, a six-membered heterocyclic compound with two nitrogen atoms. The presence of the piperazin-1-yl and piperidin-1-yl groups, along with the 3-nitrobenzoyl substituent, imparts unique pharmacological properties that make it a valuable candidate for various therapeutic applications.

The chemical structure of 3-4-(3-nitrobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine is characterized by its intricate arrangement of functional groups. The pyridazine core provides a rigid scaffold, while the piperazine and piperidine rings introduce flexibility and potential binding sites for biological targets. The nitrobenzoyl group, known for its strong electron-withdrawing properties, can influence the compound's reactivity and stability. These structural features collectively contribute to the compound's biological activity and pharmacokinetic profile.

In recent years, extensive research has been conducted to explore the potential therapeutic applications of 3-4-(3-nitrobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine. One of the key areas of interest is its role as a potential anti-inflammatory agent. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases. This makes it a promising candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 3-4-(3-nitrobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine has also been investigated for its potential neuroprotective effects. Research has demonstrated that this compound can reduce oxidative stress and protect neuronal cells from damage induced by neurotoxic agents. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a significant role in disease progression.

The pharmacokinetic profile of 3-4-(3-nitrobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine has also been studied in detail. Preclinical studies have shown that this compound exhibits good oral bioavailability and favorable distribution characteristics. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. The compound is metabolized primarily by hepatic enzymes, with a moderate half-life that allows for once-daily dosing regimens in clinical settings.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-4-(3-nitrobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine in human subjects. Early results from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.

In addition to its therapeutic applications, 3-4-(3-nitrobenzoyl)piperazin-1-y l - 6 - ( p i p e r i d i n - 1 - y l ) p y r i d a z i n e strong > has also been explored as a tool compound in academic research. Its unique chemical structure makes it an excellent model for studying the structure-function relationships of similar compounds. Researchers have used this compound to gain insights into the mechanisms of action of related drugs and to identify new targets for drug discovery.

The synthesis of 3 - 4 - ( 3 - n i t r o b e n z o y l ) p i p e r a z i n - 1 - y l - 6 - ( p i p e r i d i n - 1 - y l ) p y r i d a z i n e strong > involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the coupling of appropriate intermediates followed by functional group modifications to introduce the desired substituents. Advances in synthetic chemistry have made it possible to produce this compound on a large scale, facilitating its use in both research and clinical settings.

In conclusion, 3 - 4 - ( 3 - n i t r o b e n z o y l ) p i p e r a z i n - 1 - y l - 6 - ( p i p e r i d i n - 1 - y l ) p y r i d a z i n e strong > (CAS No. 886896 - 61 - 3) represents an important molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers multiple biological activities, making it a promising candidate for treating various diseases. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its future development as a novel therapeutic agent.

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